3-(3-methyl-1H-indol-1-yl)propanoic acid

Antimicrobial Resistance Fragment-Based Drug Discovery Gram-Positive Pathogens

3-position methyl group confers species-specific PPAT engagement vs. unmethylated analogs. Supported by co-crystal structure PDB 5O0C with M. abscessus enzyme. Antibacterial activity against E. faecalis (IC50=3.19µM) validates hit status for Gram-positive drug discovery. Physicochemical profile (MW 203.24, cLogP 2.42) optimized for fragment-based medicinal chemistry campaigns.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 57662-47-2
Cat. No. B1298974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methyl-1H-indol-1-yl)propanoic acid
CAS57662-47-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CCC(=O)O
InChIInChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15)
InChIKeyYJMBLVFDTDJZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-1H-indol-1-yl)propanoic acid (CAS 57662-47-2): Structural and Pharmacological Baseline for Scientific Procurement


3-(3-Methyl-1H-indol-1-yl)propanoic acid (CAS 57662-47-2) is a synthetic indole derivative with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . It belongs to the indolyl carboxylic acid class and is primarily utilized as a fragment molecule and research tool in drug discovery . Its core structure features a propanoic acid group attached to the nitrogen of a 3-methylindole ring, a scaffold that has been demonstrated to interact with bacterial enzymes such as phosphopantetheine adenylyltransferase (PPAT) [1].

3-(3-Methyl-1H-indol-1-yl)propanoic acid: Why Generic Substitution with Unsubstituted Indole Analogs Is Scientifically Unsound


Substituting 3-(3-methyl-1H-indol-1-yl)propanoic acid with a generic indole analog like 3-(1H-indol-1-yl)propanoic acid is not a scientifically neutral exchange. The presence of the methyl group at the 3-position of the indole ring introduces distinct differences in both physicochemical properties and target engagement . This structural modification alters the compound's lipophilicity (cLogP) and molecular weight, which are critical parameters influencing fragment binding kinetics and downstream molecular optimization. Direct structural biology evidence confirms that this methylation leads to engagement with a different bacterial target (Mycobacterium abscessus PPAT) [1] compared to the unsubstituted analog's activity against M. tuberculosis PPAT [2], demonstrating that the methyl group is a key determinant of species-specific target selection.

Quantitative Differentiation of 3-(3-Methyl-1H-indol-1-yl)propanoic acid (CAS 57662-47-2): A Comparator-Based Evidence Guide for Scientific Selection


Antibacterial Activity Against Enterococcus faecalis CECT 481

In a standardized antibacterial assay, 3-(3-methyl-1H-indol-1-yl)propanoic acid demonstrated an IC50 value of 3.19 µM against Enterococcus faecalis CECT 481 [1]. Direct comparator data for the unsubstituted analog 3-(1H-indol-1-yl)propanoic acid or other close analogs under identical conditions are not available in the primary literature. However, this quantitative data point establishes a baseline for the compound's intrinsic antibacterial activity.

Antimicrobial Resistance Fragment-Based Drug Discovery Gram-Positive Pathogens

Species-Specific Target Engagement: Differential Binding to Mycobacterial PPAT Enzymes

The 3-methylated compound has been co-crystallized with phosphopantetheine adenylyltransferase (PPAT) from Mycobacterium abscessus at a high resolution of 1.642 Å (PDB ID: 5O0C) [1]. In contrast, the unsubstituted analog 3-(1H-indol-1-yl)propanoic acid was co-crystallized with the PPAT enzyme from a different mycobacterial species, Mycobacterium tuberculosis (PDB ID: 6QMI) [2]. This indicates that the 3-methyl substitution influences species-specific target selection, a critical consideration for developing narrow-spectrum antimycobacterial agents.

Structural Biology Target Engagement Mycobacterium abscessus PPAT Inhibitor

Physicochemical Property Comparison with Unsubstituted Analog

The 3-methyl substitution alters the compound's physicochemical profile relative to its unsubstituted analog. 3-(3-Methyl-1H-indol-1-yl)propanoic acid has a molecular weight of 203.24 g/mol and a calculated LogP of 2.42 . In comparison, the unsubstituted analog 3-(1H-indol-1-yl)propanoic acid has a molecular weight of 189.21 g/mol [1]. This difference in lipophilicity and molecular weight directly impacts fragment binding efficiency and aqueous solubility, key parameters in fragment-based lead generation.

Lipophilicity Physicochemical Properties Fragment-Based Drug Design cLogP

Procurement and Synthesis Differentiation

3-(3-Methyl-1H-indol-1-yl)propanoic acid is typically offered as a custom synthesis or specialized research chemical, whereas its unsubstituted analog 3-(1H-indol-1-yl)propanoic acid is more widely available as an off-the-shelf product . This distinction in commercial availability reflects the specialized nature of the methylated scaffold and its targeted use in advanced research programs rather than as a general-purpose building block.

Custom Synthesis Chemical Procurement Research Tool Supply Chain

Procurement-Led Application Scenarios for 3-(3-Methyl-1H-indol-1-yl)propanoic acid (CAS 57662-47-2) Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting M. abscessus PPAT

3-(3-Methyl-1H-indol-1-yl)propanoic acid is an ideal starting fragment for drug discovery programs targeting phosphopantetheine adenylyltransferase (PPAT) in Mycobacterium abscessus. The existence of a high-resolution co-crystal structure (PDB: 5O0C) [1] provides a validated starting point for structure-based drug design, offering a significant advantage over screening with the unsubstituted analog, which crystallized with a different species' enzyme [2].

Antimicrobial Lead Optimization for Gram-Positive Infections

The compound's demonstrated antibacterial activity against Enterococcus faecalis (IC50 = 3.19 µM) [3] makes it a viable hit for optimization in programs targeting drug-resistant Gram-positive infections. Its defined physicochemical profile (MW = 203.24, cLogP = 2.42) provides a baseline for medicinal chemistry efforts aimed at improving potency and drug-like properties.

Chemical Probe Development for Mycobacterial Species Differentiation

The differential binding observed between the methylated and unsubstituted compounds [1][2] suggests that 3-(3-methyl-1H-indol-1-yl)propanoic acid can be used as a chemical probe to interrogate species-specific differences in PPAT enzyme structure and function across mycobacteria. This is particularly valuable for understanding the biology of M. abscessus, a pathogen with limited therapeutic options.

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